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Compound of Interest

1-Oxa-6-azaspiro[3.4]octane
Compound Name: )
hemioxalate

Cat. No.: B1406984

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-6-
azaspiro[3.4]octane Hemioxalate

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a path to
novel chemical space with improved three-dimensional character and pharmacological
properties.[1][2] The 1-oxa-6-azaspiro[3.4]octane moiety represents a valuable building block in
this class. The conversion of such amine-containing scaffolds into salt forms is a critical
strategy in drug development to optimize physicochemical characteristics such as solubility,
stability, and manufacturability.[3][4] This guide provides a comprehensive technical overview of
the core physicochemical properties of 1-oxa-6-azaspiro[3.4]octane hemioxalate. We
present not only the expected properties but also the detailed, field-proven methodologies
required for their determination, offering a self-validating framework for researchers, scientists,
and drug development professionals. Each protocol is designed to ensure scientific integrity
and reproducibility, explaining the causal logic behind experimental choices and data
interpretation.

Molecular Structure and Identification

The subject of this guide is the hemioxalate salt of 1-oxa-6-azaspiro[3.4]octane. The term
"hemioxalate” indicates a 2:1 stoichiometric ratio of the parent amine to oxalic acid. This ratio is
crucial as it directly impacts molecular weight, solubility, and other physical properties.
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The formation of the salt involves the protonation of the secondary amine in the spirocyclic core
by oxalic acid.

Reactants

2X

amine_structure

oxalic_acid

Product: Hemioxalate Salt

[(1-oxa-6-azaspiro[3.4]octane)2H]* - [HC204]~
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Caption: Formation of the 2:1 hemioxalate salt.

Table 1: Compound Identification

Identifier Value Source/Note

bis(1-oxa-6-azaspiro[3.4]octan- ]
IUPAC Name ] Systematic Name
6-ium) oxalate

1-Oxa-6-azaspiro[3.4]octane
Synonyms ) Common Name
hemioxalate

Note: CAS numbers for salts

CAS Number 1523618-30-5 can be ambiguous. Verify with
supplier.[5]

Molecular Formula C14H24N206 (CsH11NO)2 - C2H204

Molecular Weight 316.35 g/mol Calculated

Core Physicochemical Properties and
Characterization Protocols

The following sections detail the critical physicochemical parameters and the methodologies for
their robust determination.

Appearance and Melting Point

Importance: The melting point is a fundamental physical property used for initial identification
and as a sensitive indicator of purity. Pure crystalline compounds typically exhibit a sharp
melting range, whereas impurities lead to a depressed and broader melting range.

Experimental Protocol: Melting Point Determination

o Sample Preparation: Finely grind a small amount of the sample to ensure uniform heat
distribution.
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o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm.

o Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

e Preliminary Determination: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine
an approximate melting range.

e Accurate Determination: Repeat the measurement with a fresh sample, heating at a much
slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes liquid (completion). Report this as the
melting range.

[Grind Sample)—onad Capillary Tuba—bGlace in Apparatua—bGapid Scan (Approx. MPD—>[S|OW Scan (Accurate MPD—V Record Melting Rangej

Click to download full resolution via product page
Caption: Workflow for accurate melting point determination.

Table 2: Physical Properties

Property Expected Value
Appearance White to off-white crystalline solid
Melting Point (°C) To be determined experimentally (TBD)

Aqueous Solubility

Importance: Aqueous solubility is a master variable in drug development, directly influencing
dissolution rate, absorption, and ultimately, bioavailability.[4][6] For a salt of a basic compound,
solubility is highly dependent on pH. Measuring solubility in different media provides a
comprehensive profile of its behavior.
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Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

Media Preparation: Prepare relevant agueous media, such as deionized water, 0.01 N HCI
(pH 2), and phosphate-buffered saline (PBS, pH 7.4).

Sample Addition: Add an excess amount of the hemioxalate salt to a known volume of each
medium in separate glass vials. The goal is to achieve a saturated solution with undissolved
solid remaining.

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,
25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is
reached.

Phase Separation: After equilibration, allow the vials to stand, then centrifuge or filter the
suspensions (using a 0.22 um filter compatible with the sample) to separate the saturated
solution from the excess solid.

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the
concentration of the compound using a validated analytical method, such as High-
Performance Liquid Chromatography (HPLC) with UV detection.

Solid Phase Analysis: It is critical to analyze the remaining solid using a technique like
Powder X-ray Diffraction (PXRD) to confirm that the salt has not converted to a different form
(e.g., the free base) during the experiment.[7]

Table 3: Solubility Profile (Hypothetical Data)

Medium pH Temperature (°C) Solubility (mg/mL)
Deionized Water ~3-4 (self-buffered) 25 TBD
0.01 N HCI 2.0 37 TBD
PBS 7.4 37 TBD

Acidity Constant (pKa)
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Importance: The pKa of the protonated amine governs the ionization state of the molecule at
different pH values. This is described by the Henderson-Hasselbalch equation and is crucial for
predicting solubility, absorption, and distribution in the body.[8] For a salt, understanding the
pKa helps predict the pH at which the salt may disproportionate into the less soluble free base.

[9]
Experimental Protocol: Potentiometric Titration

o Sample Preparation: Accurately weigh and dissolve a known amount of the hemioxalate salt
in a defined volume of deionized water or a co-solvent system if solubility is limited.

« Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature
(e.g., 25 °C). Use a calibrated pH electrode and a precision burette.

« Titration: Titrate the solution with a standardized strong base (e.g., 0.1 N NaOH), adding
small, precise increments of the titrant.

o Data Acquisition: Record the pH of the solution after each addition of titrant.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined
from the inflection point of the resulting sigmoid curve or by calculating the pH at the half-
equivalence point.[8] Specialized software is often used for precise calculation, especially for
diprotic systems or complex equilibria.

Table 4: Acid-Base Properties

Parameter Expected Value Significance

. Governs pH-dependent
TBD (likely 8-10 for a N S
pKa ] solubility and ionization state.
secondary amine) (10]

Spectroscopic and Structural Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and identity
of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR provides detailed information about the carbon-hydrogen framework of a
molecule. *H NMR confirms the number and connectivity of protons, while 13C NMR provides
information about the carbon skeleton. It is the definitive method for structural elucidation.[11]

Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.qg.,
D20, DMSO-ds).

o Data Acquisition: Acquire *H and 13C spectra on a high-field NMR spectrometer (e.g., 400
MHz or higher).

e Interpretation:

o H NMR: Expect to see signals corresponding to the non-equivalent protons of the
spirocyclic core. The integration of these signals should match the number of protons. The
absence of a signal for the oxalic acid protons (if in D20 due to exchange) or a broad
signal (in DMSO-ds) would be expected.

o 13C NMR: Expect signals for the distinct carbon atoms in the 1-oxa-6-azaspiro[3.4]octane
structure and a characteristic signal for the carboxylate carbon of the oxalate counter-ion
(typically >160 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Importance: FT-IR is a rapid and powerful technique for identifying the functional groups
present in a molecule based on their characteristic vibrational frequencies.[11]

Protocol:

o Sample Preparation: The spectrum is typically acquired using an Attenuated Total
Reflectance (ATR) accessory, which requires only a small amount of solid sample placed
directly on the crystal.

» Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm~1).
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« Interpretation: Key expected vibrational bands are listed in the table below.

Table 5: Key FT-IR Vibrational Bands

Frequency Range (cm™) Vibration Functional Group
3300-3000 N-H stretch Protonated amine (N*+-H)
3000-2850 C-H stretch Aliphatic CH2 groups
~1720-1700 C=0 stretch Asymmetric stretch of oxalate
~1600-1550 C=0 stretch Symmetric stretch of oxalate

Ether linkage in the oxetane
1150-1050 C-O-C stretch )
ring

Solid-State Characterization

The physical form of a drug substance can significantly impact its performance and stability.[12]

Powder X-Ray Diffraction (PXRD)

Importance: PXRD is the primary tool for determining the crystallinity of a material. A crystalline
solid will produce a unique diffraction pattern of sharp peaks, while an amorphous material will
show a broad halo. It is also used to identify different polymorphic forms.

Protocol:
o Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.

o Data Acquisition: Collect the diffraction pattern using a diffractometer with Cu Ka radiation
over a relevant 26 range (e.g., 2° to 40°).

o Interpretation: A pattern with sharp, well-defined peaks indicates a crystalline material. The
peak positions and relative intensities serve as a fingerprint for this specific solid form.

Thermal Analysis (DSC & TGA)
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Importance: Differential Scanning Calorimetry (DSC) measures heat flow associated with
thermal transitions (like melting or crystallization), while Thermogravimetric Analysis (TGA)
measures changes in mass as a function of temperature, indicating decomposition or loss of
solvates.[13]

Protocol:

o Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.qg.,
aluminum).

o Data Acquisition:
o DSC: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min).
o TGA: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min).
e Interpretation:

o DSC: A sharp endotherm should correspond to the melting point observed visually. Other
thermal events may indicate polymorphism or solid-state transitions.

o TGA: The thermogram should show mass loss corresponding to the decomposition of the
compound. For an anhydrous salt, no significant mass loss is expected before
decomposition.

Determiked Properties

Crystallinity &
Polymorphism

Thermal Stability &
Melting Behavior

Hygroscopicity

Click to download full resolution via product page
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Caption: Key techniques for solid-state characterization.

Hygroscopicity

Importance: The tendency of a material to absorb atmospheric moisture is a critical stability and
handling parameter. Excessive moisture uptake can lead to physical changes (deliquescence),
chemical degradation, or salt disproportionation.[13][14]

Protocol: Dynamic Vapor Sorption (DVS)

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into
the DVS instrument sample pan.

e Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% Relative
Humidity, RH) until a stable weight is achieved.

» Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically
stepping up from 0% to 90% RH and then back down to 0% RH in 10% increments.

o Data Analysis: Plot the change in mass (%) versus the RH. The degree of moisture uptake at
various humidity levels allows for classification of the compound's hygroscopicity (e.g., non-
hygroscopic, slightly hygroscopic, etc.).

Conclusion

The comprehensive physicochemical characterization of 1-oxa-6-azaspiro[3.4]octane
hemioxalate is a prerequisite for its advancement in any drug development program. The
methodologies outlined in this guide provide a robust framework for obtaining the necessary
data on its identity, purity, solubility, stability, and solid-state properties. By understanding these
core attributes, scientists can make informed decisions regarding formulation strategies, predict
in vivo behavior, and ensure the development of a safe, stable, and effective drug product. The
spirocyclic nature of the parent molecule offers significant potential, and its formulation as a
hemioxalate salt is a sound strategy to optimize its drug-like properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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